ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. Key structural elements include:
- Ethyl carboxylate at position 1.
- 4-Methoxyphenyl substituent at position 2.
- 4-Oxo group at position 3.
- 2-Oxo-2H-chromene-3-amido moiety at position 5.
The molecular formula is C₂₆H₁₉N₃O₇S, with a calculated molecular weight of 517.5 g/mol and an expected mass spectrometry (M+1) peak at 518.5 .
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(2-oxochromene-3-carbonyl)amino]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O7S/c1-3-35-26(33)21-18-13-37-23(20(18)24(31)29(28-21)15-8-10-16(34-2)11-9-15)27-22(30)17-12-14-6-4-5-7-19(14)36-25(17)32/h4-13H,3H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEQWENJBQPHGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Chromene Moiety: The chromene moiety can be synthesized by reacting salicylaldehyde with ethyl acetoacetate in the presence of a base, such as piperidine, to form ethyl 2-oxo-2H-chromene-3-carboxylate.
Introduction of the Thieno[3,4-d]pyridazine Ring: The chromene derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide, which undergoes cyclization with a suitable thiophene derivative to form the thieno[3,4-d]pyridazine ring system.
Coupling with Methoxyphenyl Group: The final step involves the coupling of the thieno[3,4-d]pyridazine derivative with 4-methoxyphenyl isocyanate to introduce the methoxyphenyl group and form the desired compound.
Chemical Reactions Analysis
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling, leading to altered cellular responses.
Comparison with Similar Compounds
Table 1: Substituent and Property Comparison
Notes:
- Chromene-amido group : Unique to the target compound, this moiety is associated with kinase inhibition in related coumarin derivatives (e.g., chromen-4-one analogs in ) .
- Trifluoromethyl (CF₃) : Present in and , this electron-withdrawing group enhances metabolic stability but may reduce solubility compared to methoxy groups .
- Synthetic complexity : The target compound’s chromene-amido linkage likely requires multi-step synthesis, including amide coupling or Suzuki-Miyaura reactions, as seen in and .
Crystallographic and Computational Insights
- Structural analysis : Programs like SHELXL () and WinGX () are critical for resolving complex heterocycles. The target compound’s structure may exhibit intramolecular hydrogen bonding between the chromene carbonyl and pyridazine N-H .
Biological Activity
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thieno[3,4-d]pyridazine derivatives and features a complex structure that includes a thieno ring system, a chromene moiety, and a methoxyphenyl group. The unique combination of these structural elements contributes to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory and oxidative stress pathways. For instance, it may target cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in the inflammatory response.
- Antioxidant Activity : The presence of chromene and thieno structures enhances its ability to scavenge free radicals, thus providing protective effects against oxidative damage.
- Cytotoxic Effects : Preliminary studies indicate that the compound exhibits cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications in the chemical structure significantly impact the biological activity of this compound. Key findings include:
- Substituent Effects : The methoxy group on the phenyl ring enhances lipophilicity and may improve binding affinity to target enzymes.
- Positioning of Functional Groups : Variations in the positioning of functional groups on the thieno and chromene moieties can lead to increased or decreased inhibitory effects on specific enzymes.
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notable results include:
These findings suggest that the compound may possess significant anticancer properties.
Anti-inflammatory Activity
The compound's potential anti-inflammatory activity has been assessed through its inhibitory effects on COX and LOX enzymes:
These results indicate that the compound could serve as a lead for developing new anti-inflammatory agents.
Case Studies
A recent study investigated the pharmacological profile of this compound in animal models:
- Model : Mice with induced inflammation.
- Treatment : Administered at varying doses.
- Results : Significant reduction in inflammatory markers was observed in treated groups compared to controls.
Q & A
Basic Research Questions
What synthetic strategies are commonly employed to construct the thieno[3,4-d]pyridazine core in this compound?
The synthesis of the thieno[3,4-d]pyridazine core typically involves multi-step reactions, including cyclization and functionalization. For example:
- Cyclocondensation : Biginelli-like reactions (one-pot condensation of aldehydes, thioureas, and β-keto esters) can form dihydrothienopyridazine intermediates, which are oxidized to the aromatic core .
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce aryl/heteroaryl substituents at specific positions .
- Amidation : The chromene-3-amido group at position 5 can be introduced via peptide coupling reagents (e.g., EDC/HOBt) using activated esters of 2-oxo-2H-chromene-3-carboxylic acid .
Key Validation : Intermediate purity is confirmed via TLC and column chromatography. Final structure verification requires NMR (1H/13C) and high-resolution mass spectrometry (HRMS) .
What spectroscopic techniques are essential for characterizing this compound?
- X-ray Crystallography : Critical for resolving ambiguities in regiochemistry and confirming the spatial arrangement of substituents (e.g., the orientation of the chromene-amido group) .
- NMR Spectroscopy : 1H and 13C NMR identify proton environments (e.g., methoxy protons at δ ~3.8 ppm) and carbonyl resonances (δ ~165-175 ppm for ester and amide groups) .
- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns, distinguishing isobaric impurities .
How is the initial biological activity of this compound screened in academic settings?
- In Vitro Assays : Enzymatic inhibition assays (e.g., kinase or protease targets) use fluorescence-based or colorimetric readouts. For example, chromene derivatives are screened for anti-inflammatory activity via COX-2 inhibition .
- Cell-Based Assays : Cytotoxicity is evaluated using MTT assays on cancer cell lines (e.g., HepG2 or MCF-7), with IC50 values calculated from dose-response curves .
- Controls : Positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks ensure assay validity .
Advanced Research Questions
How can substituent modifications optimize biological activity in this scaffold?
- Structure-Activity Relationship (SAR) Studies :
- Methoxy Group : Replacing the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -Cl) may enhance target binding affinity, as seen in analogous thienopyrimidines .
- Chromene-Amido Linker : Shortening the linker or introducing rigidity (e.g., propargyl groups) can improve metabolic stability, based on studies of coumarin derivatives .
- Methodology : Parallel synthesis of analogs followed by hierarchical screening (primary in vitro → secondary in vivo) identifies lead candidates .
How can conflicting biological data across studies be resolved?
- Assay Validation : Discrepancies in IC50 values may arise from differences in assay conditions (e.g., ATP concentration in kinase assays). Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) reconcile results .
- Metabolic Stability : Conflicting in vivo efficacy data may stem from variations in pharmacokinetics. LC-MS/MS quantifies plasma concentrations to correlate exposure with effect .
- Data Normalization : Standardize protocols (e.g., cell passage number, serum batch) to minimize inter-lab variability .
What mechanistic approaches elucidate the compound’s interaction with biological targets?
- Crystallography : Co-crystallization with target proteins (e.g., kinases) reveals binding modes and hydrogen-bonding interactions, as demonstrated for thieno[3,4-d]pyridazine analogs .
- Computational Modeling : Molecular dynamics simulations predict binding free energy and guide rational design. For example, docking studies of chromene-amido derivatives into COX-2 active sites identify key residues .
- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) identifies off-target effects by quantifying changes in protein expression post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
